molecular formula C13H12F3NO4 B2441545 Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034250-04-7

Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No. B2441545
CAS RN: 2034250-04-7
M. Wt: 303.237
InChI Key: LPKQRIGDNCOXOR-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural and synthetic molecules . The molecule also contains a 3-(2,2,2-trifluoroethoxy)azetidin-1-yl group .


Molecular Structure Analysis

The molecular structure of “Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is complex. It consists of a benzo[d][1,3]dioxol-5-yl group and a 3-(2,2,2-trifluoroethoxy)azetidin-1-yl group . The exact molecular structure could not be retrieved from the available data.

Future Directions

The future directions for the research and development of “Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4/c14-13(15,16)6-19-9-4-17(5-9)12(18)8-1-2-10-11(3-8)21-7-20-10/h1-3,9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKQRIGDNCOXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

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